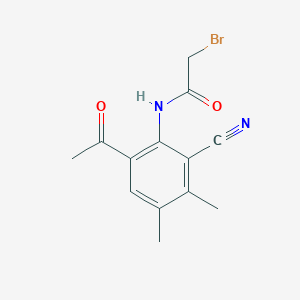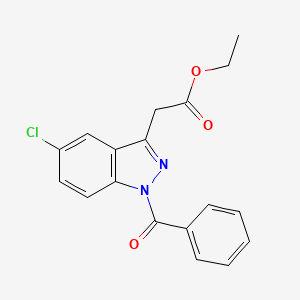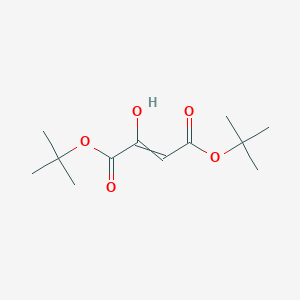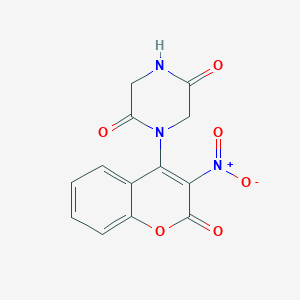
2-Hydroxy-N,2,3,3-tetramethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N,2,3,3-tetramethylbutanamide is an organic compound with the molecular formula C8H17NO2The compound is characterized by the presence of a hydroxyl group and multiple methyl groups, which contribute to its distinct chemical behavior .
Preparation Methods
The synthesis of 2-Hydroxy-N,2,3,3-tetramethylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 2,3,3-trimethylbutanoyl chloride with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Hydroxy-N,2,3,3-tetramethylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydroxy-N,2,3,3-tetramethylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Hydroxy-N,2,3,3-tetramethylbutanamide exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s methyl groups contribute to its hydrophobic interactions, affecting its solubility and distribution within biological systems. Pathways involved in its mechanism of action include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
2-Hydroxy-N,2,3,3-tetramethylbutanamide can be compared with other similar compounds such as:
N,N,3,3-Tetramethylbutanamide: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
2-Hydroxy-2-methylbutanamide: Similar structure but with fewer methyl groups, affecting its physical and chemical properties.
2-Hydroxy-3,3-dimethylbutanamide: Another related compound with variations in the position and number of methyl groups.
Properties
CAS No. |
87920-05-6 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-hydroxy-N,2,3,3-tetramethylbutanamide |
InChI |
InChI=1S/C8H17NO2/c1-7(2,3)8(4,11)6(10)9-5/h11H,1-5H3,(H,9,10) |
InChI Key |
BEJFIPVINMMCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C(=O)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)
![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)

![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)

![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)




